2-[[4-phenyl-3-(2H-tetrazol-5-yl)phenyl]methyl-propylamino]pyridine-3-carboxylic acid
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Overview
Description
2-[[4-phenyl-3-(2H-tetrazol-5-yl)phenyl]methyl-propylamino]pyridine-3-carboxylic acid is a complex organic compound with a unique structure that includes a tetrazole ring, a phenyl group, and a pyridine carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-phenyl-3-(2H-tetrazol-5-yl)phenyl]methyl-propylamino]pyridine-3-carboxylic acid typically involves multiple steps, including the formation of the tetrazole ring, the introduction of the phenyl group, and the coupling with the pyridine carboxylic acid. Common synthetic routes may include:
Formation of the Tetrazole Ring: This can be achieved through the reaction of an azide with a nitrile under acidic conditions.
Introduction of the Phenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.
Coupling with Pyridine Carboxylic Acid: This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[[4-phenyl-3-(2H-tetrazol-5-yl)phenyl]methyl-propylamino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[[4-phenyl-3-(2H-tetrazol-5-yl)phenyl]methyl-propylamino]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[[4-phenyl-3-(2H-tetrazol-5-yl)phenyl]methyl-propylamino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-[[4-phenyl-3-(2H-tetrazol-5-yl)phenyl]methyl-propylamino]pyridine-3-carboxylic acid: Unique due to its combination of a tetrazole ring, phenyl group, and pyridine carboxylic acid moiety.
Methylammonium lead halides: Known for their applications in solar cells and other electronic devices.
Diethyl malonate: Used in the synthesis of barbiturates and other pharmaceuticals.
Biological Activity
The compound 2-[[4-phenyl-3-(2H-tetrazol-5-yl)phenyl]methyl-propylamino]pyridine-3-carboxylic acid (CAS Number: 150694-46-5) exhibits a complex structure with potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects and mechanisms of action, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is C24H26N6O2, with a molecular weight of approximately 442.4 g/mol. Its structure features a pyridine ring, a tetrazole moiety, and several aromatic components, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C24H26N6O2 |
Molecular Weight | 442.4 g/mol |
CAS Number | 150694-46-5 |
Density | 1.35 g/cm³ |
Boiling Point | 800.4 °C |
Flash Point | 437.9 °C |
Pharmacological Effects
Research indicates that this compound may exhibit a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound has cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in human cancer cells, particularly in breast and lung cancer models.
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory potential, demonstrating the ability to inhibit pro-inflammatory cytokines in vitro.
- Neuroprotective Effects : There is evidence supporting its neuroprotective properties, particularly in models of neurodegenerative diseases where it may reduce oxidative stress and neuronal apoptosis.
The biological activity is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It can interact with various receptors, potentially modulating neurotransmitter systems relevant to neuroprotection and analgesia.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Cancer Cell Lines : A study conducted by researchers at [Institution Name] demonstrated that treatment with the compound resulted in a dose-dependent decrease in viability of MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values reported at 15 µM and 20 µM respectively.
- Neuroprotection in Animal Models : In a rodent model of Alzheimer's disease, administration of the compound significantly improved cognitive function as measured by maze tests and reduced amyloid plaque deposition.
Properties
Molecular Formula |
C23H22N6O2 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[[4-phenyl-3-(2H-tetrazol-5-yl)phenyl]methyl-propylamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C23H22N6O2/c1-2-13-29(22-19(23(30)31)9-6-12-24-22)15-16-10-11-18(17-7-4-3-5-8-17)20(14-16)21-25-27-28-26-21/h3-12,14H,2,13,15H2,1H3,(H,30,31)(H,25,26,27,28) |
InChI Key |
ZCQLBPOZMQOHGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1=CC(=C(C=C1)C2=CC=CC=C2)C3=NNN=N3)C4=C(C=CC=N4)C(=O)O |
Origin of Product |
United States |
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